7-Pentadecene

Gas Chromatography Isomer Identification Kovats Retention Index

Isomer misidentification in insect semiochemical studies leads to invalid bioassay results. Procuring the incorrect (Z)-isomer or mixed-isomer 7-pentadecene compromises GC-MS peak assignment and structure-activity correlation. (E)-7-Pentadecene (CAS 15430-98-5) with verified stereochemical purity resolves this: • ΔI = 7.6 Kovats retention index difference vs. (Z)-isomer on Apolane enables unambiguous isomer-specific GC-MS peak assignment • 10.7% higher OH radical reaction rate (k_OH: 78.82 vs 71.22 × 10⁻¹² cm³/molecule·s) makes stereochemically pure (E)-isomer essential for atmospheric oxidation modeling • Established C87 hydrocarbon column resolution validates QC for downstream stereospecific syntheses

Molecular Formula C15H30
Molecular Weight 210.4 g/mol
CAS No. 15430-98-5
Cat. No. B094522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Pentadecene
CAS15430-98-5
Molecular FormulaC15H30
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESCCCCCCCC=CCCCCCC
InChIInChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3/b15-13+
InChIKeyZXFYKYSBFXNVIG-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Pentadecene Identity and Baseline Characteristics


7-Pentadecene (CAS 15430-98-5) is a linear C15 alkene with the (E)-configuration at the 7-position double bond, molecular formula C15H30 and molecular weight 210.40 g/mol [1]. It belongs to the class of long-chain unsaturated hydrocarbons, specifically a trans-alkene, and is distinct from its cis-isomer (Z)-7-pentadecene (CAS 16416-37-8) and positional isomers such as 1-pentadecene (CAS 13360-61-7) . This compound occurs in natural sources including insect cuticular lipids and floral volatiles, and its stereochemical purity is critical for structure-activity relationships in semiochemical research [2].

1
Chiral reference standard workflow For E/Z isomer differentiation in GC-MS
2
Stereochemical-control study fit Isomer-specific semiochemical assays
3
Atmospheric chemistry research context Supports isomer-specific environmental fate modeling

Why 7-Pentadecene Cannot Be Substituted


Double-bond position and stereochemistry fundamentally govern the physicochemical, analytical, and biological properties of pentadecene isomers. (E)-7-Pentadecene exhibits different gas chromatographic retention, atmospheric oxidation kinetics, and semiochemical activity compared to its (Z)-7 isomer, terminal alkene 1-pentadecene, or saturated pentadecane [1]. Procuring the incorrect isomer or a mixed-isomer product without verified stereochemical purity can lead to invalid bioassay results, misidentified chromatographic peaks, or failed synthetic intermediates, making isomer-specific procurement essential [2].

Retention time may shift compared to (Z)-7-pentadecene, leading to misidentification in GC analysis.
Isomer-specific OH radical reaction rates may not transfer directly, compromising atmospheric half-life models.
Biological activity profile may differ; reported mite pheromone assays show (Z)-isomer specificity.

Quantitative Differentiation of (E)-7-Pentadecene


Kovats Index Distinguishes E and Z Isomers

On a non-polar Apolane capillary column at 130°C, (E)-7-pentadecene exhibits a Kovats retention index of 1474.1, while (Z)-7-pentadecene elutes earlier at 1466.5, yielding a ΔI of 7.6 units [1][2]. On squalane at 130°C, both isomers show I=1475 and I=1467 respectively, confirming consistent chromatographic distinction. This separation is sufficient for unambiguous isomer identification under standard GC conditions.

Kovats Index Distinguishes E and Z Isomers
Head-to-head
(E)-7: I = 1474.1 (Apolane, 130°C). (Z)-7: I = 1466.5 (Apolane, 130°C). ΔI = 7.6 units.
Supports isomer-specific peak assignment in GC purity verification.
Conditions: 200 m × 0.25 mm Apolane column, isothermal, N₂ carrier gas.
Gas Chromatography Isomer Identification Kovats Retention Index

OH Radical Reactivity vs. Z-Isomer

Estimated gas-phase hydroxyl radical reaction rates reveal that (E)-7-pentadecene (trans) reacts faster (k_OH = 78.82 × 10⁻¹² cm³/molecule·s) than the (Z)-isomer (k_OH = 71.22 × 10⁻¹² cm³/molecule·s), corresponding to a 10.7% higher reactivity and a shorter atmospheric half-life (1.63 h vs 1.80 h under standard 12-hr daylight conditions with 1.5×10⁶ OH/cm³) . This stereochemical effect on gas-phase kinetics is consistent with the higher thermodynamic stability of the E-isomer increasing the exothermicity of the initial OH-addition step.

OH Radical Reactivity vs. Z-Isomer
Head-to-head
(E)-7: k_OH = 78.82 × 10⁻¹² cm³/molecule·s. (Z)-7: k_OH = 71.22. Δk = +10.7%.
Supports isomer-specific atmospheric half-life modeling.
Estimated via AOPWIN v1.92; 12-hr day, 1.5×10⁶ OH/cm³.
Atmospheric Chemistry Oxidation Kinetics Environmental Fate

Mite Alarm Pheromone Stereospecificity

In the acarid mite Tyrophagus neiswanderi, a significant greenhouse pest, the active alarm pheromone blend contains (Z)-7-pentadecene at 35.1%, alongside (Z)-6-pentadecene (61.0%) and minor tetradecenes (Z-6-tetradecene 2.1%, Z-7-tetradecene 0.7%, Z-5-tridecene 1.1%), eliciting behavioral response at 100 ppm [1]. The (E)-7-pentadecene isomer is not detected in this biologically active secretion. Furthermore, a similar alkene blend from T. putrescentiae showed cross-species activity against T. neiswanderi but no self-activity, demonstrating that both stereochemistry and blend composition are critical for pheromone function [1].

Mite Alarm Pheromone Stereospecificity
Class-level
(Z)-7 isomer: 35.1% of active blend. (E)-7 isomer: Not detected in active secretion.
Reported (E)-isomer absence in active pheromone; supports enantiomer-comparison study context.
Behavioral bioassay at 100 ppm against Tyrophagus neiswanderi.
Chemical Ecology Semiochemistry Pest Management

GC Resolution of 13 Pentadecene Isomers

Soják et al. (1980) demonstrated complete resolution of all positional and geometric isomers of n-pentadecene on C87 hydrocarbon and squalane capillary columns [1][2]. Among 13 catalogued isomers, (E)-7-pentadecene and (Z)-7-pentadecene are baseline-resolved, with consistent retention index differences of 7–10 units across multiple stationary phases and temperatures (130–160°C). The study further showed that C87 hydrocarbon offers superior selectivity over squalane, reducing analysis time while maintaining isomer discrimination [1].

GC Resolution of 13 Pentadecene Isomers
Head-to-head
All positional and geometric isomers of n-pentadecene baseline-resolved on C87 hydrocarbon and squalane.
Supports isomer-specific GC method development and purity verification.
Conditions: Capillary GC, C87 and squalane phases, isothermal 130–160°C.
Analytical Chemistry Isomer Separation Quality Control

Application Scenarios for (E)-7-Pentadecene


GC-MS Reference Standard for Insect Semiochemicals

The quantifiable Kovats retention index difference (ΔI = 7.6 on Apolane) between (E)- and (Z)-7-pentadecene enables analytical laboratories to use (E)-7-pentadecene as a certified reference standard for isomer-specific GC-MS method development and peak assignment in complex insect cuticular hydrocarbon extracts [1][2]. This is essential for ecological studies requiring unambiguous isomer identification, such as distinguishing inactive (E)-isomer from active (Z)-isomer in mite pheromone research [3].

Isomer-Specific Atmospheric Chemistry and Environmental Fate Modeling

The 10.7% higher OH radical reaction rate of (E)-7-pentadecene compared to the (Z)-isomer (k_OH: 78.82 vs 71.22 × 10⁻¹² cm³/molecule·s) makes stereochemically pure (E)-7-pentadecene the required form for atmospheric oxidation studies and environmental fate models that predict tropospheric half-life and degradation pathways of long-chain alkenes . Using mixed isomers would introduce unacceptable error in kinetic parameter estimation.

Intermediate in Stereoselective Bioactive Lipid Synthesis

The established chromatographic resolution of all 13 n-pentadecene isomers on C87 hydrocarbon columns provides a validated quality control framework for verifying the stereochemical purity of (E)-7-pentadecene used as a synthetic intermediate [4][5]. This is critical when the double-bond geometry must be preserved in downstream reactions, such as the synthesis of enantiomerically enriched 7-hydroxystearic acid derivatives via olefin metathesis or stereospecific epoxidation.

Arthropod Chemical Communication Research

The documented stereospecificity of pentadecene isomer activity in acarid mite alarm pheromone systems—where (Z)-7-pentadecene is an active component at 100 ppm while the (E)-isomer is absent—makes isomerically pure (E)-7-pentadecene essential as an inactive negative control in behavioral bioassays [3]. This allows researchers to demonstrate that observed biological responses are specifically due to the (Z)-configuration and not to general alkene exposure.

Application
Selection Property
Validation Focus
GC-MS Ref. Standard for Semiochemicals
Kovats Index Differentiation
Isomer-Specific Peak Assignment
Atmospheric Chemistry Studies
Isomer-Specific OH Reaction Rate
Environmental Fate Modeling
Stereoselective Synthesis Intermediate
Validated Full-Isomer GC Separation
Stereochemical Purity Verification
Arthropod Chemical Communication Control
Documented Bioactivity Difference
Behavioral Assay Negative Control
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